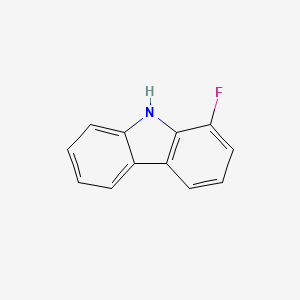

1-fluoro-9H-carbazole

Description

Significance of the Carbazole (B46965) Core in Heterocyclic Chemistry

The carbazole scaffold is a prominent nitrogen-containing heterocyclic system, consisting of a tricyclic structure where two benzene (B151609) rings are fused to a central pyrrole (B145914) ring. rsc.org This architecture makes carbazole and its derivatives a subject of significant interest in both industrial and biological fields. rsc.orgechemcom.com The carbazole nucleus is considered a "privileged scaffold" by medicinal chemists due to its presence in a wide array of biologically active compounds. rsc.orgechemcom.comresearchgate.net

Carbazole's importance stems from several key characteristics:

Electronic Properties : The pyrrole ring endows the carbazole system with an electron-rich nature and extensive electron delocalization, making it an excellent hole-transporting material. emu.edu.trmdpi.com

Structural Rigidity and Stability : The fused-ring structure provides planarity and rigidity, leading to high thermal stability and a large energy band gap, which are desirable properties for electronic applications. emu.edu.trmdpi.com

Functionalization : The nitrogen atom of the pyrrole ring (at the 9-position) and various positions on the benzene rings can be readily functionalized, allowing for the synthesis of a diverse range of derivatives with tailored properties. emu.edu.trmdpi.com

These features have led to the widespread application of carbazole derivatives in various domains. In medicinal chemistry, they exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties. rsc.orgechemcom.comijrpc.com Naturally occurring carbazole alkaloids, such as murrayanine, and synthetic derivatives like carvedilol (B1668590) (a vasodilator) and ellipticine (B1684216) (an anti-tumor agent), highlight the therapeutic potential of this scaffold. rsc.orgechemcom.comijrpc.com In materials science, the unique photophysical and electronic properties of carbazoles are harnessed in the development of organic light-emitting diodes (OLEDs), organic semiconductors, fluorescent probes, and polymers. rsc.orgresearchgate.netmdpi.com

Rationale for Fluorine Incorporation in Carbazole Scaffolds

The incorporation of fluorine into organic molecules, including carbazole scaffolds, is a well-established strategy to modulate their physicochemical and biological properties. ontosight.ai The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are responsible for these effects. dergipark.org.tr

Key reasons for introducing fluorine into carbazole structures include:

Modulation of Electronic Properties : Fluorine's strong electron-withdrawing nature can significantly alter the electron density of the carbazole ring. This is particularly valuable in materials science, where it can lower the HOMO and LUMO energy levels, red-shift the optical band gap, and enhance electron-transporting properties. kaust.edu.saacs.orgacs.org This tuning is crucial for developing high-performance materials for organic electronics, such as deep-blue emitters and hosts in OLEDs. dergipark.org.tracs.orgdiva-portal.org

Enhancement of Biological Activity : In medicinal chemistry, fluorination can influence a molecule's lipophilicity, metabolic stability, and bioavailability. ontosight.ai By altering how a molecule binds to biological targets, fluorine can enhance its therapeutic efficacy. For instance, fluorinated carbazole derivatives have been investigated for their potential as potent enzyme inhibitors. nih.govnih.gov

Improved Material Properties : Fluorination can lead to more optimal nanoscale morphology in thin films, which is critical for the efficiency of devices like organic solar cells. kaust.edu.saacs.org It can also improve the thermal stability and luminous efficiency of host materials used in OLEDs. ossila.com

The strategic placement of fluorine atoms on the carbazole core allows for fine-tuning of molecular properties, making fluorinated carbazoles highly versatile compounds for advanced applications. ontosight.aikaust.edu.sa

Overview of 1-Fluoro-9H-Carbazole as a Key Research Target and Building Block

This compound is a fluorinated aromatic heterocycle that serves as a valuable intermediate and building block in organic synthesis. nih.govossila.commdpi.com Its structure combines the foundational carbazole core with a single fluorine atom at the 1-position, which imparts specific reactivity and properties.

Physicochemical Properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 391-26-4 |

| Molecular Formula | C₁₂H₈FN |

| Molecular Weight | 185.20 g/mol |

| Appearance | White solid |

| Melting Point | 164 °C (decomp) |

Data sourced from multiple chemical suppliers. sigmaaldrich.comchemicalbook.comallgreenchems.com

As a research target, this compound is primarily utilized for the synthesis of more complex, high-value molecules. Its utility as a synthetic precursor is demonstrated in several areas of advanced chemical research:

Medicinal Chemistry : The compound is a key starting material for the creation of novel therapeutic agents. For example, it has been used to synthesize potent inhibitors of DNA methyltransferase 1 (DNMT1), which are being explored as potential anticancer drugs. nih.gov It is also a precursor for developing selective butyrylcholinesterase (BChE) inhibitors for the potential treatment of Alzheimer's disease and for designing new cyclooxygenase-2 (COX-2) inhibitors. nih.govmdpi.com

Materials Science : While direct applications are less documented than for other isomers, its structural similarity to other fluorinated carbazoles used in OLEDs suggests its potential as a building block for new electronic materials. ossila.com The fluorine substitution can be leveraged to tune the electronic properties of resulting polymers or small molecules for optoelectronic applications. ossila.com

The reactivity of the N-H group and the potential for further substitution on the aromatic rings make this compound a versatile platform for constructing a variety of functionalized carbazole derivatives. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJCIBVGJBEJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 9h Carbazole and Its Architecturally Complex Derivatives

Direct Synthetic Routes to 1-Fluoro-9H-Carbazole

The direct synthesis of this compound often involves electrophilic substitution reactions on the carbazole (B46965) core. However, achieving regioselectivity can be challenging due to the multiple reactive sites on the carbazole ring.

Friedel-Crafts Acylation Approaches

Traditional Friedel-Crafts acylation of 9H-carbazole typically leads to a mixture of products. For instance, the reaction of carbazole with benzoyl chloride has been reported to yield a combination of four different benzoylated products, with the 3,6-dibenzoyl-9H-carbazole being the major product. mdpi.com This lack of selectivity for the 1-position makes standard Friedel-Crafts acylation an inefficient method for the direct synthesis of 1-acyl-substituted carbazoles. mdpi.com

To circumvent these selectivity issues, alternative strategies have been developed. One approach involves the use of directing groups. For example, palladium-catalyzed cross-coupling of (9H-carbazol-1-yl)boronic acid with benzoyl chloride has been used to synthesize 1-benzoylcarbazole. nih.gov Another method involves the tandem rhodium-catalyzed C-H activation of a pyrimidine-protected indole (B1671886) followed by a Brønsted acid-catalyzed cyclization to yield a pyrimidine-protected 1-acylated carbazole. nih.gov While effective, these methods often require multiple steps, including the introduction and subsequent removal of protecting or directing groups. mdpi.comnih.gov

BCl₃-Mediated Acylation Strategies for Positional Selectivity

A significant advancement in the regioselective synthesis of 1-acyl-carbazoles is the use of boron trichloride (B1173362) (BCl₃) as a mediator in Friedel-Crafts acylation. mdpi.com This method provides a direct and site-specific route to 1-aroyl-substituted carbazoles without the need for protecting the aromatic amine. mdpi.comresearchgate.net

The synthesis of 1-(4-fluorobenzoyl)-9H-carbazole has been successfully achieved using a BCl₃-mediated Friedel-Crafts acylation. mdpi.comresearchgate.netresearchgate.net The reaction proceeds by treating 9H-carbazole with 4-fluorobenzonitrile (B33359) in the presence of BCl₃ and a Lewis acid such as aluminum chloride (AlCl₃). mdpi.com The proposed mechanism involves the initial formation of 9-(dichloroboryl)-9H-carbazole. This intermediate then forms a six-membered complex with the nitrile group of 4-fluorobenzonitrile. mdpi.com The spatial arrangement of this complex facilitates the Friedel-Crafts reaction at the C1 position, leading to selective 1-aroylation. Subsequent hydrolysis of the resulting ketimine yields the desired 1-(4-fluorobenzoyl)-9H-carbazole. mdpi.com

Table 1: BCl₃-Mediated Synthesis of 1-(4-Fluorobenzoyl)-9H-carbazole mdpi.com

| Starting Materials | Reagents | Product |

|---|---|---|

| 9H-Carbazole, 4-Fluorobenzonitrile | 1. BCl₃, AlCl₃, Toluene (B28343) | 1-(4-Fluorobenzoyl)-9H-carbazole |

Advanced Synthetic Transformations Incorporating this compound Moieties

Once the this compound core is synthesized, it can be further elaborated into more complex, architecturally intricate derivatives through various cross-coupling and condensation reactions. These transformations are crucial for developing materials with tailored properties for applications in organic electronics and as fluorescent probes.

Ullmann Coupling Reactions in Carbazole Functionalization

The Ullmann coupling reaction is a versatile method for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, making it a valuable tool in carbazole chemistry. It can be employed to introduce aryl groups at the nitrogen atom (N-arylation) or at other positions on the carbazole ring. While traditional Ullmann conditions often require harsh reaction conditions, modern modifications have made the reaction more functional group tolerant. scispace.comsorbonne-universite.fr

For instance, a copper(I) chloride-catalyzed Ullmann-type C-N cross-coupling reaction has been developed for the synthesis of 9-aryl-9H-carbazoles. researchgate.net In the context of fluorinated carbazoles, sequential N-arylation and palladium-catalyzed cross-coupling of fluorinated iodobenzenes with carbazole can lead to the desired products in good yields. rsc.org In some cases, in the absence of other coupling partners, an Ullmann homocoupling of the intermediate iodinated N-arylcarbazole can occur. rsc.org

Sonogashira Cross-Coupling for Conjugated Systems

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of conjugated systems containing the this compound moiety, which are of interest for their photophysical properties. researchgate.net

A one-pot, two-step process involving N-arylation followed by a Sonogashira coupling has been developed to synthesize N-arylcarbazole-based skeletons. rsc.org This highly site-selective method utilizes fluorinated iodoarenes, where the fluorine group preferentially reacts with carbazole in the initial N-arylation step. The resulting intermediate, an iodinated N-arylcarbazole, can then undergo a palladium-catalyzed Sonogashira coupling with a terminal alkyne to produce the desired diarylacetylene-containing carbazole derivative. rsc.org The reaction conditions, including the choice of palladium source, solvent, and base, are crucial for achieving high yields. rsc.orgsoton.ac.uk

Table 2: One-Pot N-Arylation and Sonogashira Coupling rsc.org

| Step | Reactants | Catalysts/Reagents | Product |

|---|---|---|---|

| 1. N-Arylation | Fluorinated Iodoarene, Carbazole | Cs₂CO₃, DMA | Iodinated N-Arylcarbazole |

Wittig and Wittig-Horner Reaction Pathways for π-Conjugated Structures

The Wittig reaction and its variant, the Wittig-Horner reaction, are fundamental tools for alkene synthesis and are widely used to extend the π-conjugation of aromatic systems, including carbazole derivatives. researchgate.netmdpi.com These reactions involve the coupling of a phosphorus ylide (from a phosphonium (B103445) salt in the Wittig reaction or a phosphonate (B1237965) ester in the Wittig-Horner reaction) with an aldehyde or ketone to form an alkene.

These olefination reactions have been employed to synthesize donor-acceptor (D-A) conjugated compounds based on carbazole and fluorene. researchgate.net For example, a carbazole-based aldehyde can be reacted with a suitable phosphorus ylide to introduce a vinyl linkage, thereby creating a more extended conjugated system. The electronic nature of substituents on the carbazole ring can influence the stability and reactivity of the resulting alkenes. mdpi.com The Schlosser modification of the Wittig reaction can also be a useful variant in specific synthetic contexts. ambeed.com

Buchwald-Hartwig Amination in Nitrogen-Containing Carbazole Synthesis

The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology has been effectively employed in the synthesis of carbazole derivatives, including those bearing fluorine substituents. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.

A notable application of this reaction is the synthesis of fluorinated carbazoles through the amination of 2-chloroanilines with aryl bromides, followed by an intramolecular direct arylation. researchgate.net This sequential process can be performed in a one-pot fashion under microwave irradiation, significantly reducing reaction times. researchgate.net The choice of palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like XPhos, is crucial for achieving high yields. rsc.org The reaction conditions are outlined in the table below.

| Reactants | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Chloroaniline derivative, Aryl bromide | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 °C, 24 h | N-Aryl-2-chloroaniline | Good to Excellent |

| N-Aryl-2-chloroaniline | Pd(OAc)₂ | KOAc | DMSO | 180 °C, MW, 25 min | Fluorinated Carbazole | High |

This sequential strategy allows for the introduction of fluorine atoms at various positions on the carbazole skeleton by selecting appropriately fluorinated starting materials. researchgate.net

Copper-Catalyzed Alkylation for Chromophore Enlargement

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for certain transformations. In the context of carbazole chemistry, copper catalysis has been utilized for N-alkylation, which can be a key step in modifying the electronic properties and extending the chromophore of the carbazole system.

A photoinduced, copper-catalyzed coupling of carbazole with alkyl bromides has been reported to proceed under mild conditions, ranging from -40 to 30 °C. nih.gov This method involves the generation of a carbazyl radical and an alkyl radical, with copper complexes playing a crucial role in facilitating the cross-coupling. nih.gov The reaction is versatile and can be applied to a variety of alkyl bromides, providing a pathway to N-alkylated carbazoles that can serve as precursors for more complex structures. While direct C-alkylation of the carbazole ring using copper catalysis is less common, the N-functionalized products can be further elaborated.

Metal-Free C-H Bond Activation and Palladium-Catalyzed Oxidative Acylations

The direct functionalization of C-H bonds is an atom-economical and increasingly important strategy in organic synthesis. For carbazoles, metal-free C-H activation and palladium-catalyzed oxidative acylations provide routes to substituted derivatives without the need for pre-functionalized substrates.

Metal-free intramolecular cyclization using C-H bond activation has been reported to provide access to N-pyridinyl-protected carbazoles, which can then be deprotected to yield 1-aroyl-substituted carbazoles. mdpi.com Another approach involves the palladium-catalyzed aerobic oxidative acylation of 9-(pyridin-2-yl)-9H-carbazole using toluene derivatives as the acyl source. nih.gov This reaction utilizes a Pd(OAc)₂ catalyst, N-hydroxyphthalimide (NHPI) as a co-catalyst, and oxygen as the oxidant to achieve site-selective 1-acylation. nih.gov

| Substrate | Acyl Source | Catalyst System | Oxidant | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| 9-(pyridin-2-yl)-9H-carbazole | Toluene derivative (e.g., 4-fluorotoluene) | Pd(OAc)₂ / NHPI | O₂ (air) | Toluene derivative | 80 °C, 24 h | 1-Acyl-9-(pyridin-2-yl)-9H-carbazole | High |

The pyridinyl directing group is crucial for the regioselectivity of this transformation and can be subsequently removed. acs.org

Lithiation-Mediated Functionalization Strategies

Directed ortho-metalation (DoM), particularly using organolithium reagents, is a classic and powerful method for the regioselective functionalization of aromatic compounds. In carbazole chemistry, lithiation has been employed as a key step to introduce substituents at the C1 position. mdpi.comresearchgate.net The nitrogen atom of the carbazole can be protected with a directing group, such as a pyrrolidinomethyl group, which facilitates lithiation at the adjacent C1 position. nih.gov The resulting lithiated intermediate can then be quenched with various electrophiles to install a wide range of functional groups.

For instance, the ortho-lithiation of N-pyrrolidinomethyl carbazole followed by the addition of an aromatic aldehyde leads to the formation of 1-aroyl carbazoles. nih.gov This strategy provides a reliable route to specifically functionalized carbazole derivatives.

Suzuki-Miyaura Coupling Reaction for Carbazole-Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is highly valuable for the synthesis of biaryl compounds and has been extensively used in the functionalization of carbazoles.

Carbazole derivatives bearing a boronic acid or boronic ester group are versatile intermediates that can be coupled with a wide array of aryl and heteroaryl halides. mdpi.comresearchgate.net For example, 1-(9H-carbazol)-boronic acid can be coupled with various partners to introduce substituents at the C1 position. mdpi.com Conversely, halogenated carbazoles can be coupled with arylboronic acids. google.comdergipark.org.tr The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like K₂CO₃. dergipark.org.tr

| Carbazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| 3,6-dibromo-N-octylcarbazole | 2,4-difluorophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 °C, 5 h | 3,6-di(2,4-difluorophenyl)-N-octyl carbazole | Good |

| (9H-carbazol-1-yl)boronic acid | Benzoyl chloride | Pd catalyst | - | - | - | 1-Benzoylcarbazole | - |

This methodology has proven to be robust for synthesizing a diverse library of carbazole-containing materials with tailored electronic and photophysical properties. ktu.edu

Ruthenium-Catalyzed and Photochemical Rearrangements for Carbazole Modification

Ruthenium-catalyzed reactions have emerged as a powerful tool for C-H functionalization, often exhibiting unique regioselectivity compared to palladium-based systems. For carbazoles, ruthenium catalysts can direct functionalization to specific positions. For example, ruthenium-catalyzed rearrangements have been reported as a method to access 1-aroyl-substituted carbazoles. mdpi.com Furthermore, ruthenium catalysis can achieve regioselective C1 and C8 di-acetoxylation of N-pyridylcarbazoles. acs.org

Photochemical methods offer an alternative, often milder, approach to induce rearrangements and functionalize carbazoles. The photolysis of N-aroyl carbazoles can lead to the formation of 1- and 3-aroylcarbazoles through a photo-Fries rearrangement. mdpi.comresearchgate.netrsc.org The ratio of the rearranged products can be influenced by the wavelength of light used and the solvent. researchgate.net These methods provide access to functionalized carbazoles that might be difficult to obtain through traditional thermal reactions.

Oxidative Coupling and C-H Functionalization for Novel Carbazole Frameworks

Oxidative coupling reactions provide a direct means to form new bonds by removing two hydrogen atoms, often facilitated by a metal catalyst or a chemical oxidant. These C-H/C-H coupling reactions are highly atom-economical and allow for the construction of complex molecules from simpler precursors. acs.org

In the context of carbazole synthesis, oxidative C-H functionalization has been employed to create novel frameworks. For instance, a metal-free, oxidative coupling of 6-(hetero)aryl- researchgate.netmdpi.comresearchgate.net-oxadiazolo[3,4-b]pyrazines with carbazoles has been reported, requiring only a Lewis acid as a catalyst. researchgate.net This C-H functionalization procedure is atom-economic and leads to the formation of 5,6-di(hetero)aryl- researchgate.netmdpi.comresearchgate.netoxadiazolo[3,4-b]pyrazines containing a carbazole unit. researchgate.net Such strategies open up new avenues for the synthesis of complex, heteroatom-rich carbazole derivatives with potential applications in materials science.

Multi-Component Reaction Approaches for Carbazole Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy in synthetic organic chemistry for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. nih.govfrontiersin.org This approach offers significant advantages over traditional linear synthetic routes, including increased atom economy, reduced reaction times, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govfrontiersin.org In the context of carbazole synthesis, MCRs provide a convergent and highly effective means to assemble the tricyclic carbazole core and its architecturally complex derivatives. researchgate.net

Various MCR strategies have been developed for the synthesis of functionalized carbazoles, often employing transition-metal catalysts or Lewis acids to facilitate the key bond-forming events. rsc.orgnih.gov These reactions typically involve the creative combination of indoles or their precursors with other reactants to construct the additional rings and introduce desired substituents in a controlled manner.

One notable approach involves the copper-catalyzed three-component reaction of 2-methylindole (B41428), aromatic aldehydes, and various dienophiles to produce diverse spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov This method represents a significant advancement of the Levy reaction and allows for the facile synthesis of polysubstituted spiro[carbazole-3,3'-indolines], spiro[carbazole-2,3'-indolines], and other complex spirocyclic systems with good yields and high diastereoselectivity. beilstein-journals.orgnih.gov The reaction proceeds through the in situ generation of an indole-2,3-quinodimethane intermediate, which then undergoes a [4+2] cycloaddition with the dienophile. beilstein-journals.orgnih.gov

The following table summarizes the scope of a copper-catalyzed three-component reaction for the synthesis of spiro[carbazole-3,3'-indolines].

Table 1: Copper-Catalyzed Three-Component Synthesis of Spiro[carbazole-3,3'-indolines]

| Entry | Aromatic Aldehyde | Dienophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | 3-Phenacylideneoxindole | Spiro[carbazole-3,3'-indoline] derivative | 75 | >19:1 |

| 2 | 4-Methylbenzaldehyde | 3-Phenacylideneoxindole | 4-Methylphenyl substituted derivative | 81 | >19:1 |

| 3 | 4-Methoxybenzaldehyde | 3-Phenacylideneoxindole | 4-Methoxyphenyl substituted derivative | 85 | >19:1 |

| 4 | 4-Chlorobenzaldehyde | 3-Phenacylideneoxindole | 4-Chlorophenyl substituted derivative | 78 | >19:1 |

| 5 | 4-Bromobenzaldehyde | 3-Phenacylideneoxindole | 4-Bromophenyl substituted derivative | 72 | >19:1 |

Reaction conditions: 2-methylindole (0.5 mmol), aromatic aldehyde (0.6 mmol), 3-phenacylideneoxindole (0.5 mmol), CuSO₄ (0.10 mmol), toluene (6.0 mL), 110 °C, 3 h. Isolated yields are shown. The dr values were determined by ¹H NMR. beilstein-journals.org

Similarly, architecturally complex spiro[carbazole-2,3'-indolines] can be synthesized through a copper-catalyzed three-component reaction of 2-methylindole, an aromatic aldehyde, and an isatylidene malononitrile (B47326). nih.gov This reaction also proceeds smoothly to afford the desired products in good yields and with good to excellent diastereoselectivity. nih.gov

Table 2: Copper-Catalyzed Three-Component Synthesis of Spiro[carbazole-2,3'-indolines]

| Entry | Aromatic Aldehyde | Dienophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Isatylidene malononitrile | Spiro[carbazole-2,3'-indoline] derivative | 51 | 7:1 |

| 2 | 4-Methylbenzaldehyde | Isatylidene malononitrile | 4-Methylphenyl substituted derivative | 62 | 8:1 |

| 3 | 4-Methoxybenzaldehyde | Isatylidene malononitrile | 4-Methoxyphenyl substituted derivative | 68 | 8:1 |

| 4 | 4-Chlorobenzaldehyde | Isatylidene malononitrile | 4-Chlorophenyl substituted derivative | 55 | 7:1 |

Reaction conditions: 2-methylindole (0.5 mmol), aromatic aldehyde (0.6 mmol), isatylidene malononitrile (0.5 mmol), CuSO₄ (0.10 mmol), toluene (6.0 mL), 110 °C, 3 h. Isolated yields are shown. The dr values were determined by ¹H NMR. nih.gov

Lewis acids have also been employed to catalyze multi-component reactions for the synthesis of structurally diverse carbazoles. rsc.org For instance, bismuth(III) triflate has been used to catalyze a three-component coupling of indoles, bromoacetaldehyde (B98955) acetals, and aryl ketones to furnish carbazoles in good yields. rsc.org Another approach involves a microwave-assisted, catalyst-free, one-pot three-component reaction of 9-ethyl-9H-carbazol-3-amine, substituted benzaldehydes, and tetronic acid to yield furo[3',4':5,6]pyrido[2,3-c]carbazol-1-one derivatives. nih.gov

Furthermore, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been utilized to catalyze a microwave-promoted three-component reaction between o-nitrochalcones, primary amines, and β-dicarbonyl compounds. acs.org This process leads to the formation of highly substituted and functionalized carbazole derivatives through a double annulation process that creates two carbon-carbon and two carbon-nitrogen bonds, with water as the only byproduct. acs.org

These examples highlight the versatility of multi-component reactions in accessing a wide array of carbazole scaffolds, including those with significant architectural complexity. The ability to construct these molecules in a single step from readily available starting materials underscores the efficiency and power of this synthetic strategy.

Computational Chemistry and Theoretical Modeling of 1 Fluoro 9h Carbazole Systems

In Silico Validation:The prediction and validation of experimental observations using computational methods require existing experimental data to compare against. Without foundational computational studies on 1-fluoro-9H-carbazole, there are consequently no publications on the in silico validation of its properties.

Due to the absence of specific research data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict constraints of the provided outline. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Applications of 1 Fluoro 9h Carbazole Derivatives in Advanced Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

The unique characteristics of fluorinated carbazole (B46965) derivatives, such as high thermal stability, appropriate energy levels, and excellent charge-transporting capabilities, have led to their extensive use in various components of OLEDs.

Role as Electron-Transporting Materials

Carbazole derivatives have been strategically designed to function as efficient electron-transporting materials (ETMs) in OLEDs. Typically, ETMs are created by linking aromatic rings with strong electron-withdrawing groups to achieve deep HOMO and LUMO energy levels. However, research has shown that incorporating an electron-donating moiety like carbazole can also produce highly effective ETMs through careful molecular design. rsc.org

For instance, A–D–A′ type ETMs, where 'A' is an acceptor and 'D' is a donor, have been developed using a carbazole donor combined with strong electron-accepting groups like 1,3,4-oxadiazole (B1194373) and cyano moieties. rsc.org This structure leads to a more pronounced separation of positive and negative charges, which facilitates electron transport. rsc.org The peripheral placement of electron-deficient groups creates efficient channels for electron movement. rsc.org As a result, these carbazole-based ETMs can exhibit electron currents that are 3 to 5 orders of magnitude higher than some commercial ETMs. rsc.org When incorporated into green phosphorescent OLEDs, these materials have helped achieve maximum external quantum efficiencies (EQEs) of over 20%. rsc.org

Application as Host Materials for Triplet Energy Confinement

In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in confining triplet excitons on the guest emitter molecules to ensure efficient light emission. Carbazole and its derivatives are widely used as host materials due to their high triplet energies. mdpi.com For efficient energy transfer, the triplet energy of the host must be higher than that of the emitter to prevent reverse energy transfer. mdpi.comnih.gov

Carbazole-based materials demonstrate several key properties that make them excellent hosts:

High Triplet Energy: Carbazole homopolymers have been shown to possess a triplet energy of 2.6 eV, which is comparable to the prominent host material 4,4'-bis(9-carbazolyl)-biphenyl (CBP) with a triplet energy of 2.56 eV. acs.org Other carbazole derivatives have been developed with even higher triplet energies, such as 2.99 eV, which is sufficient to confine the excitons of blue phosphorescent emitters. rsc.org

Good Thermal and Morphological Stability: Host materials must form stable and uniform amorphous films. noctiluca.eu Carbazole derivatives have demonstrated high thermal stability, with decomposition temperatures often exceeding 400°C and high glass transition temperatures (Tg > 100°C), which prevents degradation of the device during operation. nih.govnoctiluca.eu

Balanced Charge Transport: Bipolar charge transport properties are critical for balancing holes and electrons within the emitting layer, leading to improved recombination efficiency in PhOLEDs. noctiluca.eu

The introduction of fluorine to the carbazole structure, as in fluorinated polyvinylcarbazole, can create a wider HOMO-LUMO energy gap, leading to higher luminous current efficiency compared to non-fluorinated counterparts. ossila.com

Table 1: Triplet Energies of Various Carbazole-Based Host Materials

| Host Material Designation | Triplet Energy (ET) | Reference |

| Carbazole Homopolymer | 2.6 eV | acs.org |

| H1 (Pyridinyl-Carbazole Derivative) | 2.82 eV | nih.gov |

| H2 (Pyridinyl-Carbazole Derivative) | 2.81 eV | nih.gov |

| CCz, SiCz, PO9 (9-phenylcarbazole derivatives) | 2.99 eV | rsc.org |

Development of Deep-Blue Emitting Fluorophores

Achieving efficient and color-pure deep-blue emission is a significant challenge in the development of full-color OLED displays. Carbazole derivatives are excellent candidates for deep-blue fluorophores due to their high singlet energy and efficient hole mobility. nih.gov By constructing bipolar molecules with a donor-π-acceptor (D-π-A) structure, where carbazole acts as the donor, researchers have developed highly efficient deep-blue emitters. nih.gov

In one study, four carbazole-π-imidazole derivatives were synthesized. nih.gov The use of a twisted phenylimidazole acceptor resulted in a wider band-gap and deeper blue emission compared to a more planar phenanthrimidazole acceptor. nih.gov A non-doped OLED using one of these materials achieved a deep-blue emission with CIE coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum EQE of 4.43%. nih.gov Other research has also demonstrated deep-blue OLEDs based on carbazole derivatives with impressive performance metrics. mdpi.com

Table 2: Performance of OLEDs with Carbazole-Based Deep-Blue Emitters

| Emitter Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |

| BCzB-PPI | 4.43% | 11,364 | (0.159, 0.080) | nih.gov |

| Imidazole (B134444)/Carbazole Derivative | 1.1% | Not Specified | (0.16, 0.08) | mdpi.com |

| TPO-AP | 4.26% | Not Specified | Not Specified | nih.gov |

| NFIP-CZ | 11.94% | Not Specified | (0.1581, 0.0422) | researchgate.net |

Utilization in Thermally Activated Delayed Fluorescence Polymers

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons to generate light, potentially enabling 100% internal quantum efficiency in OLEDs. Carbazole derivatives are frequently used as donor units in TADF emitters due to their ability to facilitate a small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST).

The well-known green TADF emitter, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), utilizes four carbazole donor units attached to a dicyanobenzene acceptor. tandfonline.com This design effectively separates the highest occupied molecular orbital (HOMO) on the donor moieties from the lowest unoccupied molecular orbital (LUMO) on the acceptor, leading to a small ΔEST and high photoluminescence quantum yield (PLQY). tandfonline.com

The strategic introduction of steric hindrance between carbazole units in a TADF molecule can further reduce the ΔEST. For example, a molecule with two mutually restricted carbazole groups (DCZ-TTR) exhibited a smaller ΔEST (0.03 eV) compared to a similar molecule with one free-rotation carbazole (CZ-TTR, 0.10 eV). rsc.org This resulted in a significantly more efficient OLED, with the EQE increasing from 14.4% for the CZ-TTR device to 20.1% for the DCZ-TTR device. rsc.org

Organic Photovoltaic Cells (OPVs) and Organic Solar Cells (OSCs)

Fluorinated carbazole derivatives have also found significant application in the field of organic photovoltaics, where they are used to enhance the performance and efficiency of solar cells.

Implementation as Polymer Semiconductors (e.g., PCDTBT analogs)

In analogs of the well-known polymer semiconductor PCDTBT (poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]), incorporating fluorine atoms into the benzothiadiazole (BT) unit effectively lowers both the HOMO and LUMO energy levels without significantly altering the bandgap. nih.gov The lowering of the HOMO level is particularly advantageous as it leads to a higher open-circuit voltage (VOC) in the solar cell. nih.gov

For example, a PCDTBT analog with one fluorine atom (PCDTFBT) exhibited a deep HOMO level of -5.54 eV, resulting in a high VOC of 0.95 V and a power conversion efficiency (PCE) of 3.96%. nih.gov With the use of additives, the PCE for this device was further improved to 4.29%. nih.gov These results underscore the potential of molecular design through fluorination to enhance the efficiency of organic solar cells. nih.gov Additionally, fluorinated carbazole derivatives have been used in self-assembled monolayers (SAMs) as hole-extracting interlayers in OPVs, leading to record-breaking efficiencies of up to 18.9%. researchgate.net

Table 3: Performance of OPVs based on Fluorinated PCDTBT Analogs

| Polymer | HOMO Level (eV) | VOC (V) | PCE (%) | Reference |

| PCDTFBT (1F) | -5.54 | 0.95 | 3.96 | nih.gov |

| PCDTFBT (1F) with 2% DPE | -5.54 | Not Specified | 4.29 | nih.gov |

| PCDT2FBT (2F) | -5.67 | 0.88 | 2.07 | nih.gov |

Organic Thin-Film Transistors (OFETs)

Carbazole-containing polymers have been identified as promising semiconductor materials for Organic Thin-Film Transistors (OFETs) due to their excellent hole-transporting capabilities and robust thermal stability. The introduction of fluorine atoms onto the carbazole skeleton is a key strategy for enhancing the performance of these devices. Fluorination can favorably modify the material's properties, such as improving electrolytic stability and influencing molecular packing, which is crucial for efficient charge transport.

Research into donor-acceptor copolymers has demonstrated the impact of fluorination on semiconductor properties. For instance, copolymers incorporating 3,6-difluoro-2,7-carbazole units have been synthesized and studied. While the inclusion of fluorine at these positions had a negligible impact on the Highest Occupied Molecular Orbital (HOMO) levels of the polymers, it was shown to increase thermal stability compared to non-fluorinated analogues. mdpi.comresearchgate.net This enhanced stability is a critical attribute for the operational lifetime of OFETs. Although specific performance data for OFETs based on 1-fluoro-9H-carbazole derivatives is not extensively detailed in current literature, the principles observed with other fluorinated carbazoles suggest a promising avenue for research. Other carbazole-based semiconductors have achieved high performance, with hole mobilities reaching up to 0.22 cm²/V·s and on/off ratios of approximately 10⁵, indicating the high potential of the carbazole core in transistor applications. rsc.org

Table 1: Properties of Fluorinated vs. Non-Fluorinated Carbazole-Based Copolymers

| Polymer Type | Key Structural Units | Optical Band Gap (eV) | Thermal Stability | Reference |

|---|---|---|---|---|

| Non-Fluorinated | 2,7-Carbazole, Benzothiadiazole dicarboxylic imide | 1.76 | Good | researchgate.net |

Fabrication of Photoelectrical and Semiconducting Materials

Derivatives of this compound are valuable precursors in the fabrication of advanced photoelectrical and semiconducting materials. The inherent electron-rich nature of the carbazole unit makes it an excellent donor moiety in donor-acceptor (D-A) type conjugated polymers, which are fundamental to organic electronics. mdpi.com The introduction of a highly electronegative fluorine atom can lower the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material, which is crucial for improving charge injection/extraction efficiency and providing oxidative stability in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). tandfonline.com

For example, poly(N-vinyl-2,7-difluoro-carbazole) (2,7-F-PVK) was developed as a wide-energy-gap host material for blue phosphorescent OLEDs (PHOLEDs). acs.org The fluorination widened the material's energy gap, which effectively confines the exciton (B1674681) energy on the blue phosphorescent dopant. acs.org A device using 2,7-F-PVK as the host material achieved a current efficiency of 27 cd/A, a significant improvement over the 1.8 times lower efficiency of its non-fluorinated counterpart, poly(N-vinyl-carbazole) (PVK). acs.org This enhancement was attributed to an improved charge balance within the emissive layer, demonstrating the potent effect of fluorination on device performance. acs.org The use of this compound as a building block would similarly allow for the precise tuning of energy levels in semiconducting polymers, tailoring them for specific photoelectrical applications. tandfonline.commdpi.com

Development of Advanced Materials with Tunable Optical and Electronic Properties

The functionalization of the carbazole core is a powerful tool for tuning the optical and electronic properties of materials. researchgate.net The this compound scaffold offers a unique starting point for creating derivatives with tailored characteristics. Altering the substituents on the carbazole nitrogen or other positions on the aromatic rings can systematically modify the resulting material's energy levels, solubility, and solid-state morphology. researchgate.netnih.gov

Fluorination, in particular, has several known benefits:

Energy Level Tuning: The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels, which is advantageous for designing materials with specific energy gaps for light emission or absorption. tandfonline.com

Enhanced Stability: C-F bonds are stronger than C-H bonds, leading to materials with greater thermal and chemical stability. mdpi.com

Improved Intermolecular Interactions: Fluorine substitution can enhance molecular planarity and promote π–π stacking interactions, which are beneficial for charge transport. tandfonline.com

Research on various carbazole derivatives confirms this principle of tunability. For instance, the conversion of a carbazole-based closo-o-carboranyl compound into its nido-o-carboranyl form via deboronation (a process that can be triggered by fluoride (B91410) ions) fundamentally alters the electronic role of the carborane unit from an acceptor to a donor. rsc.orgrsc.org This switch results in a dramatic "turn-on" fluorescence emission, showcasing how chemical modification can profoundly tune photophysical properties. rsc.org Synthesizing derivatives from this compound allows for the exploitation of these tuning strategies to create novel materials for OLEDs, sensors, and nonlinear optics. researchgate.netmiami.edudu.ac.ir

Chemodosimeter Material Development

Carbazole-based fluorescent probes are highly effective in the selective and sensitive detection of various analytes, including metal ions and anions. mdpi.com These sensors often operate via mechanisms like intramolecular charge transfer (ICT), where the interaction with an analyte disrupts the electronic structure of the probe, leading to a change in its fluorescence or color. The development of chemodosimeters involves an irreversible chemical reaction between the probe and the analyte, providing a clear and permanent signal.

Derivatives of carbazole have been successfully employed as chemodosimeters for a range of targets:

Fe³⁺ Detection: A Schiff base sensor composed of carbazole and diaminomaleonitrile (B72808) was shown to have high selectivity for Fe³⁺ ions, with detection causing significant fluorescence quenching. The detection limit was calculated to be a very low 3.75 x 10⁻⁸ M. bohrium.com

Fluoride Ion Detection: A carbazole derivative containing a siloxy group was designed to detect fluoride ions. The fluoride anion's nucleophilicity triggers the cleavage of the silicon-oxygen bond, causing a fluorescence enhancement and enabling detection down to 0.21 µmol/L. scnu.edu.cn Another carbazole-based compound acts as a "turn-on" chemodosimeter for fluoride, where the deboronation of an attached carborane moiety by the fluoride ion initiates a strong fluorescent signal. rsc.org

H₂S Detection: A probe named CZ-CDNB, based on a carbazole structure, was developed for the specific detection of hydrogen sulfide (B99878) (H₂S). The probe releases a hydroxyl group upon reaction with H₂S, leading to a 108-fold fluorescence enhancement and a detection limit of 27 nM. rsc.org

These examples highlight the versatility of the carbazole platform in designing highly sensitive and selective chemodosimeters. The electronic properties of this compound make it an attractive core for developing new probes with potentially enhanced sensitivity or novel detection capabilities.

Table 2: Performance of Carbazole-Based Chemosensors

| Sensor Target | Sensor Moiety | Detection Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Fe³⁺ | Carbazole Schiff base | Fluorescence quenching | 3.75 x 10⁻⁸ M | bohrium.com |

| F⁻ | Carbazole with siloxy group | Si-O bond cleavage | 0.21 µmol/L | scnu.edu.cn |

| H₂S | 9-(4-(2,4-dinitrophenoxy)phenyl)-9H-carbazole | Sulfurization reaction | 27 nM | rsc.org |

Fluorescent Organic Nanoparticles (FONs) and Their Applications

Fluorescent Organic Nanoparticles (FONs) are nanostructures composed of organic fluorophores that have gained significant interest for biomedical applications, particularly in bioimaging. mdpi.com They can be fabricated from small organic molecules through methods like reprecipitation, where a solution of the fluorophore is rapidly injected into a non-solvent, causing the molecules to aggregate into nanoparticles. nih.gov

Carbazole derivatives, known for their strong fluorescence, are excellent candidates for creating FONs. The use of fluorinated carbazole derivatives, such as those from this compound, offers additional advantages. The presence of fluorine provides a unique spectroscopic signature (¹⁹F) that can be detected by Magnetic Resonance Imaging (MRI). This opens the door to creating multimodal imaging agents that combine the benefits of fluorescence imaging with ¹⁹F-MRI, which offers a background-free signal for highly specific in-vivo tracking. mdpi.com

While FONs made specifically from this compound are still an emerging area, the principles have been demonstrated with other fluorinated materials. For instance, fluorinated gold nanoparticles have been used to facilitate mass spectrometry imaging, and various nanocarrier systems are being studied to encapsulate perfluorocarbon compounds for use as ¹⁹F-MRI contrast agents. mdpi.comnih.gov The synthesis of FONs from fluorinated carbazole derivatives could lead to highly photostable, biocompatible nanoparticles suitable for advanced diagnostic applications, including targeted cell imaging and tracking. researchgate.net

Pharmacological and Biological Research of Fluorinated Carbazole Derivatives with Relevance to 1 Fluoro 9h Carbazole

Anticancer Activities and Mechanistic Insights

Carbazole (B46965) derivatives have long been recognized for their potential as anticancer agents. nih.gov Fluorination of the carbazole ring is a key modification aimed at improving efficacy and selectivity.

Fluorinated carbazole derivatives exert their anticancer effects by interacting with various molecular targets crucial for cancer cell survival and proliferation. One of the primary mechanisms is the inhibition of enzymes essential for DNA replication and repair. For instance, many carbazole-based compounds function by inhibiting topoisomerase II, an enzyme that alters DNA topology and is vital for managing DNA tangles during replication and transcription. nih.gov

Another key target is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. The inhibition of DHFR disrupts DNA synthesis, leading to cell death. Some carbazole derivatives have been designed to bind to DHFR, and docking studies suggest this interaction could be a key part of their antimicrobial and potentially anticancer effects. The unique electronic properties conferred by fluorine can enhance the binding affinity of these derivatives to the enzyme's active site. nih.gov

Furthermore, the carbazole structure is a versatile scaffold for designing synthetic receptors capable of binding to various biological molecules, a characteristic that can be fine-tuned by fluorination to improve binding affinity and selectivity. nih.gov

While direct evidence linking fluorinated carbazoles to the inhibition of chromosome segregation via centromeres and kinetochores is specific, a broader mechanism involving cell cycle disruption is well-documented. DNA methyltransferase 1 (DNMT1), a target of some fluorinated carbazoles, plays a significant role in the structural modification of chromosomes. nih.gov Inhibition of enzymes like topoisomerases is also crucial for proper mitotic chromosome condensation and separation. By interfering with these fundamental processes, carbazole derivatives can induce cell cycle arrest, preventing cancer cells from completing mitosis and proliferating. This disruption can ultimately lead to apoptosis (programmed cell death).

The cytotoxic effects of fluorinated carbazole derivatives have been evaluated against a wide array of human cancer cell lines.

HEP2 (Laryngeal Carcinoma): Studies on fluorinated benzo-fused 1,2,3-triazoles, which are heterocyclic compounds, have demonstrated cytotoxicity against laryngeal epidermoid (Hep2) cancer cell lines, with IC50 values ranging from 2.2 to 26.4 μM. nih.gov These findings suggest that fluorine-containing heterocyclic systems, a class that includes 1-fluoro-9H-carbazole, are promising for targeting such cancers. nih.gov

Ehrlich's Ascites Carcinoma (EAC): Research on EAC, a murine tumor model, has shown that fluorinated pyrimidines like 5-trifluoromethyl-2'-deoxyuridine exhibit significant tumor-inhibitory activity. scispace.com While not carbazoles, these studies highlight the efficacy of fluorinated compounds in this cancer model. scispace.com Other novel azole derivatives have also shown the ability to increase the lifespan of EAC-bearing mice and reduce tumor cell viability. irispublishers.com

A549 (Human Lung Carcinoma): Fluorinated carbazole derivatives have shown notable activity against the A549 lung cancer cell line. For example, a novel synthesized carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), induced p53-mediated apoptosis in A549 cells. plos.orgnih.gov This was achieved by up-regulating reactive oxygen species (ROS) production, which in turn caused DNA damage and activated cell death pathways. plos.orgnih.gov Other studies have also reported on the cytotoxic effects of various fluorinated heterocyclic compounds against A549 cells. nih.govmdpi.comjefferson.edu

MCF-7 (Human Breast Carcinoma): The MCF-7 breast cancer cell line has been a frequent target in studies of fluorinated carbazoles. Fluorinated hybrids of 1,2,3-triazoles have shown remarkable anticancer activity against MCF-7 cells, with IC50 values in the micromolar range. nih.gov Similarly, certain fluorinated indole (B1671886) derivatives have displayed potent inhibitory effects against this cell line. researchgate.net

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Fluorinated benzo-fused 1,2,3-triazoles | HEP2 | 2.2–26.4 µM | nih.gov |

| Carbazole Derivative (ECAP) | A549 | Induces p53-mediated apoptosis | plos.orgnih.gov |

| Fluorinated pyrazolylbenzimidazole hybrid | A549 | 0.95–1.57 µM | nih.gov |

| Fluorinated-indole derivative | A549 | 0.8 µM | nih.gov |

| Fluorinated 1,2,3-triazole hybrid | MCF-7 | 0.76–13.55 µM | nih.gov |

| Carbazole Derivative | MCF-7 | 6.44 µM | researchgate.net |

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. mdpi.commdpi.com Its inhibition is a key therapeutic strategy. The incorporation of a fluorine atom into potential inhibitor molecules has been shown to improve the potency and selectivity of COX-2 inhibition. nih.gov For instance, a fluorine-modified derivative of rutaecarpine, fluoro-2-methoxyrutaecarpine (F-RUT), demonstrated better COX-2 suppression and lower cytotoxicity compared to its parent compound. nih.gov Fluorination is thought to enhance metabolic stability by preventing undesired oxidative metabolism. nih.gov This principle is applicable to the carbazole scaffold, where the addition of fluorine could lead to the development of more effective and selective COX-2 inhibitors for anti-inflammatory and anticancer applications. nih.govnih.gov

DNA methyltransferase 1 (DNMT1) is a crucial enzyme for maintaining DNA methylation patterns, and its dysregulation is a hallmark of cancer. nih.govdoaj.orgresearchgate.netnih.gov As such, DNMT1 is an attractive target for cancer therapy. doaj.orgresearchgate.netnih.gov Researchers have designed and synthesized series of carbazole derivatives as non-nucleoside DNMT1 inhibitors. nih.govdoaj.orgresearchgate.netnih.gov Structure-activity relationship (SAR) studies revealed that specific modifications, including those involving fluorinated groups, could lead to potent inhibitory activity. One such compound, WK-23, displayed a strong inhibitory effect on human DNMT1 with an IC50 value of 5.0 µM, highlighting the potential of this class of compounds as selective therapies for malignant tumors. nih.govdoaj.orgresearchgate.netnih.gov

Antimicrobial Potential (Antibacterial, Antifungal)

Carbazole derivatives have demonstrated significant potential as antimicrobial agents, a property that can be enhanced by fluorination. The introduction of a fluorine atom can increase the lipophilicity of the molecule, thereby improving its permeability through microbial cell membranes.

Research has shown that fluorinated carbazole derivatives are effective against a range of pathogenic microorganisms. For example, newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed effective inhibition of Gram-positive bacteria, such as Staphylococcus aureus. mdpi.com A derivative substituted with fluoride (B91410) at position 4 was particularly effective, inhibiting S. aureus growth by 65% at a concentration of 16 µg/mL. mdpi.com The minimum inhibitory concentration (MIC) for several of these compounds against Staphylococcus strains was found to be 32 µg/mL. mdpi.com

Similarly, studies on 6-fluoro-carbazole derivatives revealed that the presence of both a fluorine atom and a methyl group resulted in remarkable antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). However, 6-fluoro-carbazole without the methyl group was ineffective, indicating that the combination and positioning of different functional groups are crucial for antimicrobial efficacy.

In terms of antifungal activity, fluorinated carbazoles have also shown promise. Certain derivatives caused over 60% inhibition of fungal growth in cultures of Candida albicans and Aspergillus flavus at a concentration of 64 µg/mL. mdpi.com The broad-spectrum activity of these compounds makes them valuable leads in the search for new antimicrobial agents to combat drug-resistant pathogens. mdpi.comnih.gov

| Compound/Derivative Type | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (fluoride at pos. 4) | S. aureus | 65% growth inhibition at 16 µg/mL | mdpi.com |

| Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus strains | MIC = 32 µg/mL | mdpi.com |

| 6-fluoro-2/3-methyl-1H-carbazoles and quinones | MRSA | Remarkable antibacterial activity | |

| Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | C. albicans | >60% growth inhibition at 64 µg/mL | mdpi.com |

| Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | A. flavus | >60% growth inhibition at 64 µg/mL | mdpi.com |

| Carbazole derivatives with 5-fluoroindole (B109304) and N-(dimethylamino)propyl amide chains | Various | MIC = 3.9–31.2 µg/mL | mdpi.com |

Mechanisms of Action (e.g., Increased Membrane Permeability, Enzymatic Inhibition, DNA Gyrase Interaction)

The biological activities of carbazole derivatives, including fluorinated analogs, are often attributed to their distinct molecular structure. The carbazole ring system is a large, rigid, and planar π-conjugated system, which facilitates interaction with biological macromolecules through stacking, intercalation, or hydrogen bonding. The lipophilic character of these compounds is thought to enable them to traverse the biological membranes of microorganisms, leading to the inhibition of their growth nih.gov. For instance, certain N-substituted carbazole derivatives containing a 3-(piperazin-1-yl)propan-2-ol moiety are believed to target cell membranes to exert their bactericidal effects researchgate.net.

While specific research on the DNA gyrase interaction of this compound is not detailed, the broader class of carbazole alkaloids has been noted for various pharmacological activities, suggesting multiple mechanisms of action could be at play depending on the specific substitutions on the carbazole core ijrpc.com. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially enhancing its ability to interact with specific enzymatic targets or biological membranes mdpi.com.

Efficacy against Bacterial Strains (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus, Pseudomonas sp., Klebsiella pneumoniae, Salmonella typhi)

Fluorinated carbazole derivatives have demonstrated notable antibacterial properties against a range of pathogenic bacteria. Research has shown that the position of the fluorine atom and other substituents on the carbazole ring plays a crucial role in the compound's efficacy.

One study reported the synthesis and antimicrobial evaluation of 6-fluoro-carbazole derivatives. It was found that 6-fluoro-2-methyl-1H-carbazole and its corresponding quinone derivative exhibited positive activity against Escherichia coli, Bacillus subtilis, and Methicillin-resistant S. aureus (MRSA) srce.hr. Similarly, 6-fluoro-3-methyl-1H-carbazole and its quinone derivative were active against E. coli and MRSA . Interestingly, the study noted that the 6-fluoro-carbazole without a methyl group was ineffective, highlighting that the methyl group is crucial for the observed anti-MRSA activity . The minimum inhibitory concentration (MIC) for the active compounds against MRSA was determined to be 25 µg/mL srce.hr.

Another series of isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed effective growth inhibition of Gram-positive bacteria, particularly Staphylococcus aureus. The addition of these derivatives at a concentration of 16 µg/mL resulted in over 60% inhibition of S. aureus growth, with MIC values of 32 µg/mL for Staphylococcus strains mdpi.com. Gram-negative bacteria like E. coli were found to be more resistant mdpi.com. The position of the fluorine atom influenced the activity, with a fluoride at position 4 exhibiting the best antibacterial activity against S. aureus mdpi.com.

Furthermore, N-substituted carbazoles incorporating an imidazole (B134444) moiety have shown favorable antibacterial efficacy against S. aureus, B. subtilis, E. coli, MRSA, and Pseudomonas aeruginosa nih.gov.

| Compound/Derivative Class | Bacterial Strain | Activity/Finding | Reference |

|---|---|---|---|

| 6-Fluoro-2-methyl-1H-carbazole (and its quinone) | Escherichia coli | Active | srce.hr |

| 6-Fluoro-2-methyl-1H-carbazole (and its quinone) | Bacillus subtilis | Active | srce.hr |

| 6-Fluoro-2-methyl-1H-carbazole (and its quinone) | MRSA | Active (MIC: 25 µg/mL) | srce.hr |

| 6-Fluoro-3-methyl-1H-carbazole (and its quinone) | Escherichia coli | Active | |

| 6-Fluoro-3-methyl-1H-carbazole (and its quinone) | MRSA | Active | |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles | Staphylococcus aureus | >60% growth inhibition at 16 µg/mL; MIC: 32 µg/mL | mdpi.com |

| N-substituted carbazoles with imidazole moiety | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa | Favorable antibacterial efficacy | nih.gov |

Efficacy against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Carbazole derivatives, including those with fluorine substitutions, are recognized for their antifungal potential nih.gov. The introduction of specific chemical moieties to the carbazole nucleus can significantly enhance this activity.

For example, a series of N-substituted carbazoles were evaluated for their antifungal properties. It was observed that incorporating a 1,2,4-triazole (B32235) moiety into the carbazole structure led to a marked increase in antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL nih.gov. Some synthesized N-substituted carbazole derivatives displayed antifungal activities that were comparable to or even better than the reference drug fluconazole (B54011) against tested strains like C. albicans and Aspergillus fumigatus researchgate.netnih.gov.

In another study, fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole were tested against fungal strains. An inhibition of fungal growth by over 60% was observed in cultures of C. albicans and Aspergillus flavus when incubated with specific derivatives at a concentration of 64 µg/mL mdpi.com.

| Compound/Derivative Class | Fungal Strain | Activity/Finding | Reference |

|---|---|---|---|

| N-substituted carbazoles with 1,2,4-triazole moiety | Candida albicans | Increased activity (MIC: 2–4 µg/mL) | nih.gov |

| N-substituted carbazole derivatives | Candida albicans, Aspergillus fumigatus | Comparable or better activity than fluconazole | researchgate.netnih.gov |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles | Candida albicans, Aspergillus flavus | >60% growth inhibition at 64 µg/mL | mdpi.com |

Antimalarial Properties Against Plasmodium Species

The unique physicochemical properties of organofluorine compounds make them valuable for antimalarial drug discovery elsevierpure.commalariaworld.org. The incorporation of fluorine can enhance lipophilicity, bioavailability, and the metabolic half-life of drugs elsevierpure.commalariaworld.org. Fluorinated molecules, therefore, represent a reliable strategy for developing new antimalarial agents elsevierpure.commalariaworld.org.

While research specifically detailing the antimalarial activity of this compound is limited, related carbazole structures have shown promise. An HTS campaign identified 1-(1-aminopropan-2-ol)carbazole analogues as potent hits against the Plasmodium falciparum K1 strain nih.gov. Subsequent optimization of this series led to a lead compound that demonstrated good efficacy in an in vivo P. berghei mouse model when administered orally nih.gov.

Furthermore, studies on other heterocyclic scaffolds have shown that the introduction of fluorine-containing groups like CF3 and CF2Me can improve antimalarial activity nih.gov. Although in some cases, substitution with these groups has led to a reduction or loss of potency, underscoring the complex structure-activity relationships in antimalarial drug design nih.gov. Broader investigations into various carbazole derivatives have also reported antiplasmodial activities researchgate.netnih.gov.

Neuroprotective and Anti-Alzheimer's Disease (AD) Activities

Carbazole derivatives are being explored for their neuroprotective effects and potential in treating Alzheimer's disease (AD) nih.gov. The progression of AD is linked to the assembly of amyloid-beta 42 (Aβ42) peptides into neurotoxic oligomers and aggregates nih.gov. Certain carbazole-based inhibitors have been designed to selectively bind to the Aβ42 peptide, inhibiting the formation of these toxic species and thereby reducing amyloid-mediated toxicity in neurons nih.gov. The substitution with fluorine has been shown to be effective for cytoprotective activity and can inhibit the aggregation rate of Aβ researchgate.net.

Butyrylcholinesterase (BChE) Inhibition

Selective inhibition of butyrylcholinesterase (BChE) is considered a viable therapeutic approach for Alzheimer's disease, as BChE levels and activity increase in the later stages of the disease nih.govnih.gov. While many studies focus on broader classes of compounds, the potential for fluorinated carbazoles can be inferred from related structures.

Research into various heterocyclic compounds has demonstrated that fluorinated derivatives can be potent and selective inhibitors of cholinesterases. For example, a study on fluorine-substituted cinnamic acid derivatives found that the position of the fluorine atom significantly affected bioactivity and selectivity for acetylcholinesterase (AChE) over BChE cabidigitallibrary.org. Specifically, para-substituted fluorine compounds showed potent AChE activity but poor BChE activity, whereas ortho-substituted analogs displayed the opposite effect cabidigitallibrary.org. This highlights the potential to tune the selectivity of inhibitors through specific fluorination patterns. While direct data on this compound is not available, the principle suggests that fluorinated carbazoles could be designed as selective BChE inhibitors.

Beta-Secretase (BACE1) Inhibition

Inhibition of the β-secretase enzyme (BACE1) is a primary therapeutic target for AD, as it is the rate-limiting enzyme in the production of neurotoxic Aβ peptides nih.govfrontiersin.org. The introduction of fluorine into BACE1 inhibitors is a common strategy to increase potency, improve cellular activity, and enhance metabolic stability researchgate.net.

Extensive research on 1,3-oxazine BACE1 inhibitors revealed that fluorination, particularly with a CF3 group, can dramatically improve the pharmacological profile of the compounds, leading to potent, brain-penetrant inhibitors that significantly reduce Aβ levels in vivo nih.gov. The incorporation of electron-withdrawing groups like fluorine or trifluoromethyl on aromatic rings can improve binding within the S3 pocket of the enzyme, boosting both metabolic stability and selectivity nih.gov. While specific studies on this compound as a BACE1 inhibitor are not detailed, sulfonamido-derivatives of unsubstituted carbazoles have been reported as BACE1 inhibitors, suggesting the carbazole scaffold is a viable starting point for designing such compounds acs.org. The combination of a carbazole core with strategic fluorination could therefore yield potent and effective BACE1 inhibitors for AD therapy.

Modulation of Amyloid Aggregation (e.g., Human Islet Amyloid Polypeptide (hIAPP) in Type 2 Diabetes)

The aggregation of proteins into amyloid fibrils is a pathological hallmark of several diseases, including Type 2 Diabetes (T2D), where the aggregation of human islet amyloid polypeptide (hIAPP) contributes to the death of pancreatic β-cells. academie-sciences.fr Inhibiting this aggregation process is a key therapeutic strategy. frontiersin.org Research into novel fluorinated foldamers and peptidomimetics has shown that these molecules can modulate hIAPP aggregation. academie-sciences.frresearchgate.netacademie-sciences.fr

Another strategy involves using peptide derivatives that mimic acyclic β-hairpin structures, which have proven effective in decreasing the aggregation of other amyloid proteins. frontiersin.org Furthermore, all-D-amino-acid inhibitors derived from the β-sheet core segment of hIAPP have been shown to efficiently inhibit fibril formation. nih.gov These findings underscore the potential for designing specific fluorinated carbazole structures to act as modulators of hIAPP aggregation.

Table 1: Effect of Fluorinated Peptidomimetics on hIAPP Aggregation

| Compound Type | Key Structural Feature | Observed Effect on hIAPP Aggregation | Reference |

|---|---|---|---|

| Homotriazolamer | Repetitive 1,4-Tz−CF2 units | Acceleration | researchgate.netacademie-sciences.fr |

| Heterotriazolamer | 1,4-Tz−CF2 units mixed with natural amino acids | Inhibition | researchgate.netacademie-sciences.fr |

Bovine Serum Albumin (BSA) Binding Affinity for Cellular Imaging Applications

The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical factor in their pharmacokinetic profile, influencing their distribution and metabolism. mdpi.combiointerfaceresearch.com Spectroscopic studies are often employed to characterize these binding interactions. Research on halogenated carbazoles has demonstrated their ability to bind to serum albumin. For example, 1,3,6,8-tetrabromocarbazole (B142638) and 3-bromocarbazole both quench the intrinsic fluorescence of HSA through a static process, indicating the formation of a ground-state complex. mdpi.com

Similarly, studies with other fluorine-containing compounds have detailed these interactions. A fluorine-containing triazole was shown to bind to BSA primarily through hydrophobic interactions, with a binding constant (Ka) in the order of 10^4 M^-1. nih.gov The interaction of the organic fluoride pesticide, fipronil, with BSA also indicated that hydrophobic forces played a major role. nih.gov These studies reveal that the binding process can induce conformational changes in the protein. nih.govresearchgate.net

The native fluorescence of the carbazole scaffold makes its derivatives attractive candidates for cellular imaging and as fluorescent probes. ntu.edu.twnih.gov For instance, 3,6-bis(1-methyl-2-vinylpyridinium)carbazole diiodide (o-BMVC) has been used as a fluorescent probe to distinguish fixed cancer cells from normal cells, demonstrating the utility of carbazole derivatives in diagnostic applications. ntu.edu.tw The combination of strong BSA binding affinity and inherent fluorescence in fluorinated carbazoles could therefore be leveraged for developing novel agents for cellular imaging.

Table 2: Binding Parameters of Fluorine-Containing Compounds with Bovine Serum Albumin (BSA)

| Compound | Binding Constant (Ka) (M⁻¹) | Temperature (K) | Primary Driving Force | Reference |

|---|---|---|---|---|

| Fluorine-containing triazole (FTZ) | 1.516 × 10⁴ | 298 | Hydrophobic | nih.gov |

| Fipronil (FPN) | 5.05 × 10⁴ | 298 | Hydrophobic | nih.gov |

Antiviral Activity (e.g., Anti-HIV)

The carbazole scaffold is a key component in many compounds exhibiting a broad range of biological activities, including antiviral properties. nih.govresearchgate.net Numerous carbazole derivatives have been investigated for their potential to inhibit various viruses, with a significant focus on the human immunodeficiency virus (HIV). mdpi.comnih.gov

Research has shown that halogenation of the carbazole ring can be crucial for anti-HIV activity. A study of chloro-1,4-dimethyl-9H-carbazoles found that the position of the chlorine atom significantly influenced the antiviral effect. nih.gov Specifically, compounds with a chlorine at position 7 showed greater activity against HIV-1 than those with a chlorine at position 8. The most promising compound in this series was a 7-chloro-3-nitro derivative, indicating that activity can be enhanced by the presence of an electron-withdrawing group in addition to the halogen. nih.gov Other carbazole alkaloids, such as O-methylmukonal and 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, have also demonstrated potent anti-HIV activity. mdpi.comnih.gov

However, the specific role of fluorine in conferring antiviral activity to carbazoles is not straightforward. One review noted a study where di-fluoro analogs of a particular carbazole series were found to lack antiviral activity against the hepatitis C virus (HCV) RNA polymerase, suggesting that not all halogen substitutions are beneficial for this specific target. nih.gov This contrasts with the observed activity of other low-molecular-weight fluorinated compounds against viruses like influenza A, indicating that the efficacy of fluorination is highly dependent on the specific molecular scaffold and the viral target. semanticscholar.org

Table 3: Anti-HIV-1 Activity of Selected Carbazole Derivatives

| Compound | EC₅₀ | Reference |

|---|---|---|

| 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | 0.0054 µg/mL | nih.gov |

| O-methylmukonal | 12 µM | mdpi.com |

| 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole | IC₅₀ = 1.4 µM (NL4.3 X4) / 5.3 µM (Bal R5) | nih.gov |

Anti-inflammatory Effects

Carbazole and its derivatives have long been recognized for their anti-inflammatory properties. nih.gov Synthetic carbazole derivatives have shown potent activity in models such as carrageenan-induced paw edema in rats. The mechanism of action is often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

The incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing anti-inflammatory activity. nih.govresearchgate.net For example, a series of novel fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives were shown to suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. nih.gov Similarly, a fluorine-substituted benzo[h]quinazoline derivative demonstrated significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway. researchgate.net These studies suggest that the presence of fluorine can enhance the biological effects of the parent molecule. nih.gov While specific studies on this compound are limited, the known anti-inflammatory nature of the carbazole core combined with the potentiating effect of fluorination observed in other heterocyclic systems suggests that fluorinated carbazoles are promising candidates for development as anti-inflammatory agents. mdpi.com

Antioxidant Properties

The carbazole ring system is associated with antioxidant activity, largely due to the hydrogen atom on the pyrrole (B145914) nitrogen. nih.gov This hydrogen can be donated to scavenge free radicals, thereby terminating oxidative chain reactions. nih.gov The resulting carbazole radical is stabilized by the extensive conjugation of the tricyclic system, making it less reactive. nih.gov Various carbazole derivatives have been synthesized and evaluated for their ability to act as antioxidants. nih.gov

Anticonvulsant and Antiepileptic Activities

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is an ongoing area of medicinal chemistry. nih.govfrontiersin.org Various heterocyclic structures, including those containing a carbazole moiety, have been investigated for anticonvulsant properties. mdpi.com For example, certain 1,3,4-oxadiazole (B1194373) derivatives incorporating a carbazole scaffold have been noted for their potential anticonvulsant effects. mdpi.com

A significant advantage of incorporating fluorine into molecules targeting the central nervous system (CNS) is the potential to improve their ability to cross the blood-brain barrier. researchgate.net This has been demonstrated in studies of other fluorinated heterocyclic compounds. A series of novel fluorinated quinazolinone derivatives showed significant anticonvulsant activity in a maximal electroshock-induced seizure model with low neurotoxicity. researchgate.net The positive results from these and other studies on different scaffolds, such as triazolopyrimidines, suggest that the development of new anticonvulsant agents is a promising area of research. nih.govfrontiersin.orgnih.gov The combination of the carbazole nucleus with the favorable pharmacokinetic properties conferred by fluorine makes fluorinated carbazoles logical candidates for investigation as potential anticonvulsant and antiepileptic agents.

Pancreatic-Lipase Inhibitory Characteristics

Inhibition of pancreatic lipase (B570770) is a validated therapeutic strategy for the management of obesity. mdpi.comnih.gov This enzyme is responsible for the hydrolysis of dietary triglycerides, and its inhibition reduces the absorption of fat from the gut. mdpi.com The only currently approved drug that functions through this mechanism is Orlistat, a derivative of the natural product lipstatin. nih.govnih.gov

Research into new pancreatic lipase inhibitors is active, with many studies focusing on natural products and synthetic heterocyclic compounds. nih.gov Flavonoids, for instance, have been investigated, with some derivatives showing moderate inhibitory activity against the enzyme. nih.govscienceopen.com The development of high-throughput screening methods, including those using novel fluorescent probes, is accelerating the discovery of new inhibitors. mdpi.com While a wide range of molecular classes are being explored, specific research on fluorinated carbazole derivatives as pancreatic lipase inhibitors is not yet prominent. However, given that various heterocyclic scaffolds are under investigation, the carbazole nucleus represents a potential starting point for the design of new small-molecule inhibitors in this therapeutic area.